

synthesis of 2-Chloro-N-isopropylisonicotinamide experimental protocol

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Compound of Interest

Compound Name: 2-Chloro-N-isopropylisonicotinamide

Cat. No.: B1365277

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An Application Note for the Synthesis of **2-Chloro-N-isopropylisonicotinamide**

Topic: A Validated, Two-Step Protocol for the Laboratory-Scale Synthesis of **2-Chloro-N-isopropylisonicotinamide** Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

2-Chloro-N-isopropylisonicotinamide is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for more complex molecular targets.[1][2] This application note provides a detailed, reliable, and experimentally validated two-step protocol for its synthesis. The methodology begins with the conversion of isonicotinic acid to 2-chloroisonicotinoyl chloride via a reaction with thionyl chloride, which serves as both a chlorinating agent for the pyridine ring and for the formation of the acid chloride. The subsequent step involves the amidation of the crude acid chloride intermediate with isopropylamine to yield the final product. This guide emphasizes safety, mechanistic rationale, and procedural details to ensure reproducibility and high yield.

Introduction: Rationale and Synthetic Strategy

The synthesis of substituted nicotinamides and isonicotinamides is of significant interest due to their prevalence in biologically active compounds.[3] The target molecule, **2-Chloro-N-isopropylisonicotinamide**, combines a reactive chloropyridine core with an isopropylamide

functional group, making it amenable to further derivatization, such as in cross-coupling reactions or nucleophilic substitutions.

The presented synthetic strategy is designed for efficiency and practicality in a standard laboratory setting. It proceeds in two main stages:

- **Chlorination and Acid Chloride Formation:** Isonicotinic acid is reacted with an excess of thionyl chloride (SOCl_2). This powerful reagent accomplishes two transformations in a single step: the chlorination of the pyridine ring at the 2-position and the conversion of the carboxylic acid to a highly reactive acyl chloride.^[4] This approach is based on the findings of Fox and Gibas, who demonstrated that heating isonicotinic acid with thionyl chloride yields the 2-chloro derivative.^[4]
- **Amidation:** The resulting crude 2-chloroisonicotinoyl chloride is directly reacted with isopropylamine. This is a classic nucleophilic acyl substitution reaction. A tertiary amine base, such as triethylamine, is included to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion and preventing the formation of isopropylammonium hydrochloride salt.^[5]

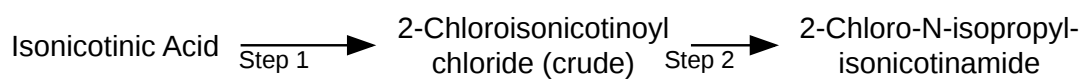
This protocol offers a clear and effective pathway to the target compound, with explanations for key procedural choices to empower the researcher.

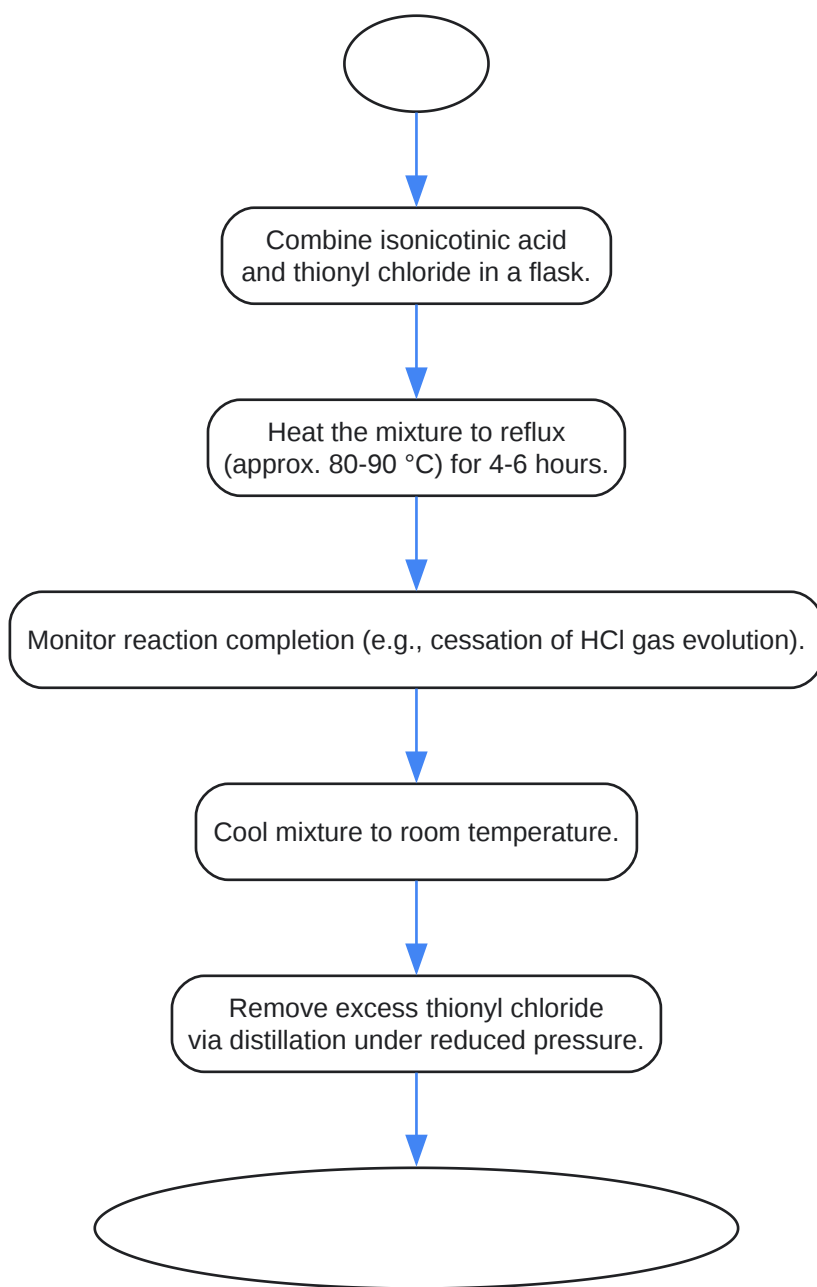
Reaction Scheme and Mechanism

Overall Transformation:

Isopropylamine, Et₃N
DCM

SOCl₂, Δ





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References

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